molecular formula C10H10N2O3S B1428753 Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate CAS No. 955886-84-7

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

Cat. No.: B1428753
CAS No.: 955886-84-7
M. Wt: 238.27 g/mol
InChI Key: SYZNSAWWLCRFFT-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate (CAS: 955886-84-7) is a benzothiazole derivative with the molecular formula $$ \text{C}{10}\text{H}{10}\text{N}{2}\text{O}{3}\text{S} $$ and a molecular weight of 238.27 g/mol. Its structure consists of a benzothiazole core fused to a benzene ring, featuring:

  • A methoxy (-OCH$$_3$$) group at the 4th position
  • An amino (-NH$$_2$$) group at the 2nd position
  • A methyl ester (-COOCH$$_3$$) group at the 6th position

The planar bicyclic system exhibits conjugation across the thiazole and benzene rings, influencing its electronic properties and reactivity. Key spectral identifiers include:

  • IR : Characteristic peaks for N-H (3350–3250 cm$$^{-1}$$), C=O (1700–1680 cm$$^{-1}$$), and C-O-C (1250–1150 cm$$^{-1}$$)
  • $$^1$$H NMR : Distinct signals for methoxy (δ 3.83 ppm), aromatic protons (δ 7.38–8.30 ppm), and amino groups (δ 7.92 ppm)

Table 1: Key Chemical Properties

Property Value/Description
Molecular Formula $$ \text{C}{10}\text{H}{10}\text{N}{2}\text{O}{3}\text{S} $$
IUPAC Name Methyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate
Synonyms MFCD23104009; SCHEMBL642545; SYZNSAWWLCRFFT-UHFFFAOYSA-N
Crystallinity Solid at room temperature

Historical Context in Heterocyclic Chemistry Research

Benzothiazoles were first synthesized in 1887 by A.W. Hofmann through cyclization reactions of 2-aminothiophenols. The specific 2-amino-4-methoxy-6-carboxylate derivative emerged in the early 2000s as part of systematic efforts to modify benzothiazole scaffolds for enhanced bioactivity. Key developments include:

  • 2009 : Optimization of synthetic routes using bromine-mediated cyclization in acetic acid
  • 2012 : Structural characterization in PubChem database (CID 59560269)
  • 2020s : Exploration as a precursor for anticancer and antimicrobial agents

The compound’s design reflects three decades of progress in heterocyclic chemistry, particularly in regioselective functionalization strategies.

Significance in Benzothiazole Derivative Studies

This derivative occupies a critical niche in benzothiazole research due to:

A. Structural Tunability

  • The 2-amino group serves as a site for Schiff base formation
  • Methoxy and ester groups enable polarity modulation for drug-likeness

B. Biological Relevance

  • Demonstrated intermediate potential in synthesizing kinase inhibitors
  • Serves as a scaffold for fluorescent probes targeting hypoxic tumors

Table 2: Comparative Analysis with Analogues

Compound Substituents Key Applications
2-Amino-4-methyl derivative Methyl at C4 Antimicrobial agents
4-Hydroxy derivative -OH at C4 Anticancer precursors
4-Methoxy derivative -OCH$$_3$$ at C4 Hypoxia-targeting drugs

C. Synthetic Versatility
Recent advances utilize this compound in:

  • Palladium-catalyzed cross-coupling reactions
  • Microwave-assisted functionalization

The compound’s balanced lipophilicity (LogP ≈ 1.8) and hydrogen-bonding capacity (3 acceptors, 2 donors) make it a valuable template in medicinal chemistry.

Properties

IUPAC Name

methyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-14-6-3-5(9(13)15-2)4-7-8(6)12-10(11)16-7/h3-4H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZNSAWWLCRFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)OC)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate typically involves the reaction of 2-aminothiazole derivatives with appropriate esterifying agents. One common method includes the condensation of 2-aminothiazole with methyl 4-methoxybenzoate under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate serves as a crucial building block in the synthesis of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, allowing for the creation of diverse derivatives with tailored properties.

Biology

Antimicrobial Activity : The compound has been studied for its antimicrobial properties, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. A notable study indicated its ability to inhibit bacterial DNA gyrase, essential for bacterial replication.

Case Study: Inhibition of Escherichia coli
In laboratory settings, this compound showed significant antibacterial activity against E. coli, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition. The mechanism involves binding to DNA gyrase, disrupting DNA replication processes.

Anticancer Properties : Research has explored its potential as an anticancer agent. Similar benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and liver cancer cells.

Research Findings: Cytotoxicity Assays
In vitro assays have revealed that this compound exhibits significant growth inhibition in human cancer cell lines, with IC50 values in the low micromolar range for HepG2 liver cancer cells.

Industrial Applications

In the industrial sector, this compound is utilized in developing new materials with specific properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituent (Position) Key Features CAS Number Reference
Methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate -OH (4) Enables O-substitution; used in siderophore conjugates and kinase inhibitors N/A
Methyl 2-amino-5-hydroxybenzo[d]thiazole-6-carboxylate -OH (5) Selective derivatization at position 5; potential antibacterial activity N/A
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate -OEt (6) Ethyl ester enhances lipophilicity; used in catalytic applications 421-50-1
Methyl 2-amino-4-chlorobenzo[d]thiazole-6-carboxylate -Cl (4) Chloro group improves electrophilicity; research applications in oncology 1427425-98-6
Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate -Br (2), -F (4) Halogenated derivative for cross-coupling reactions; precursor to LJN-452 924287-65-0

Reactivity and Functionalization

  • Hydroxy Derivatives (4-OH and 5-OH): Methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate (15) and its 5-hydroxy isomer (18) are selectively derivatized at the hydroxyl group without affecting the 2-amino group. This property is exploited in synthesizing DNA gyrase inhibitors and siderophore conjugates . For example, compound 15 was alkylated with pyridin-3-ylmethoxy groups to yield antimicrobial agents .
  • Halogenated Analogues : Chloro and bromo derivatives exhibit enhanced reactivity in cross-coupling reactions. Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate is a key intermediate in synthesizing LJN-452, a compound with reported kinase inhibitory activity .

Biological Activity

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a benzo[d]thiazole core with an amino group and a methoxy substituent, which contribute to its unique biological profile. The presence of the carboxylate group enhances its solubility and potential interaction with biological targets.

Compound Name Structure Features Biological Activities
This compoundAmino and methoxy groupsAntimicrobial, Anticancer

Antimicrobial Activity

Research indicates that compounds containing the benzo[d]thiazole structure exhibit significant antimicrobial properties. This compound has been investigated for its ability to inhibit the growth of various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, particularly through the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication .

Case Study: Inhibition of Escherichia coli

In a specific study, this compound demonstrated notable antibacterial activity against E. coli strains. The compound was tested for its Minimum Inhibitory Concentration (MIC), yielding values that indicate effective inhibition under laboratory conditions. The mechanism involves binding to the DNA gyrase enzyme, disrupting bacterial DNA replication .

Anticancer Properties

The anticancer potential of this compound has also been explored. Similar benzothiazole derivatives have shown cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with specific molecular targets involved in cell cycle regulation .

Research Findings: Cytotoxicity Assays

In vitro cytotoxicity assays revealed that this compound exhibits significant growth inhibition in human cancer cell lines. For instance, studies reported IC50 values in the low micromolar range for HepG2 liver cancer cells, suggesting strong anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of DNA gyrase and topoisomerase IV, critical enzymes for DNA replication in bacteria.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells by modulating signaling pathways associated with cell survival and death.
  • Binding Affinity : Interaction studies indicate that this compound binds effectively to specific receptors or enzymes, influencing their activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate?

  • Methodology : The compound is typically synthesized via bromination and cyclization of substituted benzothiazole precursors. For example, bromine (Br₂) and sodium thiocyanate (NaSCN) in ethanol at 30°C for 48 hours yield intermediates like 2-amino-4-fluorobenzo[d]thiazole derivatives, followed by methoxylation or alkylation steps . Alternative routes involve coupling 2-aminobenzo[d]thiazole-4-ol derivatives with alkylating agents (e.g., 3-(chloromethyl)pyridine) in DMF with K₂CO₃/KI catalysis at 60°C .
  • Key Data : Yields range from 20% to 66%, depending on reaction conditions and purification methods (e.g., column chromatography with ethyl acetate/hexane gradients) .

Q. How is the compound characterized structurally and chemically?

  • Methodology : Nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (MS) are standard. For example:

  • ¹H NMR (DMSO-d₆): δ 8.71 (d, J=1.7 Hz, pyridine-H), 3.83 (s, OCH₃) .
  • MS (ESI) : m/z 316.1 [M+H]⁺ confirms molecular weight .
    • Additional Techniques : High-performance liquid chromatography (HPLC) is used for purity validation (>98%) .

Q. What are its primary applications in academic research?

  • Methodology : The compound is a scaffold for developing DNA gyrase inhibitors targeting antibiotic-resistant pathogens like Acinetobacter baumannii. Modifications at the 4-position (e.g., pyridin-3-ylmethoxy or morpholino groups) enhance antibacterial activity .
  • Biological Testing : Minimum inhibitory concentration (MIC) assays and enzyme inhibition studies (IC₅₀) are used to evaluate efficacy .

Advanced Research Questions

Q. How can low yields in alkylation/functionalization steps be addressed?

  • Troubleshooting : Low yields (e.g., 8% in pyridine alkylation ) may arise from steric hindrance or poor nucleophilicity. Strategies include:

  • Optimizing solvent polarity (e.g., DMF vs. acetonitrile).
  • Using phase-transfer catalysts (e.g., KI) to enhance reaction rates .
  • Increasing reaction time or temperature (e.g., 80°C for 24 hours).

Q. What strategies enhance the compound's biological activity?

  • Methodology : Structure-activity relationship (SAR) studies show that:

  • 4-Substituents : Bulky groups (e.g., 2-morpholino-1-phenylethoxy) improve DNA gyrase binding .
  • 2-Amino Modifications : Acylation with pyrrole-carboxamide groups increases potency against Pseudomonas aeruginosa .
    • Data Analysis : MIC values correlate with electron-withdrawing substituents (e.g., trifluoroethoxy groups reduce MIC to ≤2 µg/mL) .

Q. How can data discrepancies in reported synthesis yields be resolved?

  • Case Study : reports 66% yield for a cyclization step, while cites 20% for similar reactions. Contradictions may arise from:

  • Reagent Purity : Impurities in bromine or NaSCN reduce efficiency.
  • Workup Protocols : Adjusting pH during precipitation (e.g., pH 8-9) improves recovery .
    • Validation : Replicating reactions with strict stoichiometric control and inert atmospheres (e.g., N₂) minimizes variability .

Q. What computational methods support crystallographic analysis of derivatives?

  • Methodology : The SHELX suite (e.g., SHELXL/SHELXS) refines crystal structures from X-ray diffraction data. For example:

  • SHELXL : Handles high-resolution or twinned data for small-molecule derivatives .
  • Validation Tools : Coot and Olex2 visualize electron density maps to confirm methoxy/ester group orientations .

Q. What purification challenges arise with hydrophobic derivatives?

  • Methodology : Hydrophobic derivatives (e.g., 4-(pyrimidin-2-ylmethoxy) analogs) require:

  • Gradient Elution : Hexane → ethyl acetate gradients reduce co-elution of byproducts .
  • Precipitation : Trituration with citric acid/NaOH removes unreacted starting materials .
    • Advanced Techniques : Preparative HPLC with C18 columns resolves closely related impurities .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate
Reactant of Route 2
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Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.